Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate
Description
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate is a piperidine derivative featuring a sulfonamide linkage at the 1-position of the piperidine ring, with a 2-nitrophenyl group as the sulfonyl substituent and an ethyl ester at the 4-position. The 2-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may enhance electrophilicity and influence binding interactions in biological systems .
Properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-7-9-15(10-8-11)23(20,21)13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKAHMXTWUDWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194895 | |
| Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326898-54-8 | |
| Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326898-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitrobenzene derivatives. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors and enzymes. The sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate
- Molecular Formula : C₁₄H₁₇ClN₂O₆S
- Molecular Weight : 376.808 g/mol
- Key Differences: The 4-chloro-3-nitrophenyl substituent introduces both chloro and nitro groups at meta and para positions. This increases steric bulk and electronic complexity compared to the simpler 2-nitrophenyl group.
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylate
- Molecular Formula: C₁₄H₁₈ClNO₄S
- Molecular Weight : 331.82 g/mol
- Key Differences : Lacks the nitro group, reducing electron-withdrawing effects. Predicted pKa (-6.06) suggests strong acidity due to the sulfonyl group, which may influence solubility and reactivity in aqueous environments .
Ethyl 1-(2-Chlorobenzyl)piperidine-4-carboxylate
- Yield : 60.6%
- Physical Properties : Yellow oily liquid; IR (C=O stretch at 1738 cm⁻¹); LC-MS [M + 1]+: m/z 282.
- Key Differences : Replaces the sulfonamide with a benzyl group, eliminating sulfonyl-related acidity. The chloro substituent at the ortho position may hinder rotational freedom, affecting conformational stability .
Positional Isomerism and Electronic Effects
Ethyl 1-(4-Nitrophenyl)piperidine-4-carboxylate
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.308 g/mol
- Key Differences : The nitro group at the para position (vs. ortho in the target compound) alters electronic distribution. Para-substitution may enhance planarity, facilitating π-π stacking interactions in enzyme binding pockets .
Ethyl 1-[(4-Nitrophenyl)sulfonyl]piperidine-4-carboxylate
- CAS : 330978-94-4
- Key Differences : The nitro group at the para position on the sulfonylphenyl ring increases symmetry and may improve crystallinity. However, steric hindrance at the para position could reduce reactivity in nucleophilic substitution reactions compared to the ortho-nitro analog .
Enzyme Inhibition
- Butyrylcholinesterase (BChE) Inhibitors : Analogs like ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) and ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) exhibit inhibitory activity against BChE, with yields of 60.6% and 76.6%, respectively. The absence of a sulfonamide in these compounds suggests that the benzyl group alone can mediate binding .
- Sulfonamide Intermediates : Ethyl 1-((2-chlorophenyl)sulfonyl)piperidine-4-carboxylate () was synthesized in 78% yield and used as a precursor for further functionalization, highlighting the versatility of sulfonamide-containing piperidines in multistep syntheses .
Physicochemical Properties
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